FGFR4 Inhibition: Potency vs. BLU9931
Fgfr4-IN-7 demonstrates a moderate but well-defined biochemical potency against FGFR4. In a cell-free kinase assay, it exhibited an IC50 of 0.42 ± 0.16 μM, which is approximately 140-fold less potent than the first-generation, irreversible covalent FGFR4 inhibitor BLU9931 (IC50 = 3 nM) [1][2]. While this lower potency might appear to be a disadvantage, it is a deliberate design trade-off inherent to the covalent reversible binding mechanism, which prioritizes improved residence time and reduced off-target toxicity over maximal potency [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.42 ± 0.16 μM |
| Comparator Or Baseline | BLU9931: 3 nM (0.003 μM) |
| Quantified Difference | 140-fold lower potency for Fgfr4-IN-7 |
| Conditions | Cell-free kinase activity assay |
Why This Matters
This quantitative difference highlights the fundamental trade-off between potency and binding mode, guiding users to select Fgfr4-IN-7 when reversible covalent binding is the experimental priority.
- [1] Nie, W., Lu, Y., Pan, C., Gao, J., Luo, M., Du, J., ... & Dong, X. (2022). Design, synthesis, and biological evaluation of quinazoline derivatives with covalent reversible warheads as potential FGFR4 inhibitors. Bioorganic Chemistry, 121, 105673. View Source
- [2] Hagel, M., Miduturu, C., Sheets, M., Rubin, N., Weng, W., Stransky, N., ... & Guzi, T. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424-437. View Source
